2,2,2-Trichloro-N-(pyridin-3-YL)acetamide

Vue d'ensemble

Description

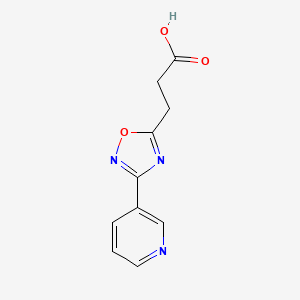

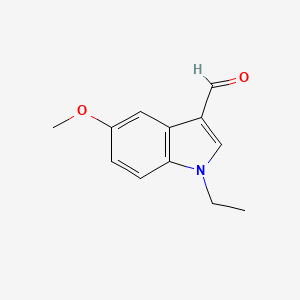

2,2,2-Trichloro-N-(pyridin-3-YL)acetamide (TCPA) is an organic compound that has been studied for its potential applications in the fields of scientific research, drug development, and biochemistry. TCPA is a member of the pyridine family of organic compounds and is a derivative of acetamide. It has a molecular weight of 169.5 g/mol and its chemical formula is C7H7Cl3N2O. TCPA is a colorless to pale yellow solid at room temperature and is slightly soluble in water.

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Evaluation

Heterocyclic compounds containing pyridine and its derivatives play a crucial role in organic chemistry due to their wide-ranging applications, including biological and medicinal uses. These compounds, characterized by the presence of heteroatoms, are extensively used as recognition units in the synthesis of optical sensors and possess significant biological activities. For instance, pyrimidine derivatives, closely related to pyridine structures, are highlighted for their roles in sensing materials and their diverse biological applications. The ability of these derivatives to form coordination and hydrogen bonds makes them suitable for use as sensing probes, emphasizing the versatility of pyridine-based compounds in scientific research (Jindal & Kaur, 2021).

Catalysis and Organic Synthesis

The importance of heterocyclic N-oxide derivatives, including pyridine N-oxides, in catalysis and organic synthesis is notable. These compounds have been utilized in a variety of advanced chemistry investigations, particularly in the formation of metal complexes, design of catalysts, and asymmetric synthesis. Their biological significance is also underlined by the presence of potent N-oxide compounds with anticancer, antibacterial, and anti-inflammatory activities. This dual role underscores the potential of pyridine-based compounds in both catalytic processes and drug development (Li et al., 2019).

Anticancer Agent Development

The exploration of pyridine-based heterocyclic compounds as anticancer agents has shown promising results. These compounds exhibit a broad range of pharmacological properties, including antifungal, antibacterial, and notably, anticancer activities. The structural diversity of pyridine derivatives makes them valuable in the discovery of novel therapeutic agents. Recent advancements have focused on the treatment of various cancers, comparing the performances of pyridine derivatives with standard drugs and highlighting their potential as effective chemotherapeutic agents (Alrooqi et al., 2022).

Chemosensing Applications

Pyridine derivatives also stand out for their chemosensing capabilities. These compounds have a high affinity for various ions and neutral species, making them highly effective chemosensors for detecting different species in environmental, agricultural, and biological samples. The medicinal and analytical applications of pyridine derivatives, stemming from their structural characteristics, highlight the compound's versatility across different fields of research (Abu-Taweel et al., 2022).

Mécanisme D'action

Target of Action

The primary targets of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide are currently unknown .

Mode of Action

It’s known that the compound can undergo hydrolysis under acidic or basic conditions, yielding acetic acid and 3-aminopyridine. It can also undergo nucleophilic substitution reactions with appropriate nucleophiles, replacing one or more chlorine atoms with other functional groups.

Biochemical Pathways

Action Environment

It’s known that the compound is likely a solid at room temperature due to the presence of polar groups and high molecular weight. Its melting point is expected to be relatively high due to the presence of intermolecular forces like hydrogen bonding. The boiling point is likely high due to the combined effect of the aromatic ring and the trichloroacetyl group.

Propriétés

IUPAC Name |

2,2,2-trichloro-N-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3N2O/c8-7(9,10)6(13)12-5-2-1-3-11-4-5/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJBRNJSFKORJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392558 | |

| Record name | 2,2,2-TRICHLORO-N-(PYRIDIN-3-YL)ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trichloro-N-(pyridin-3-YL)acetamide | |

CAS RN |

82202-41-3 | |

| Record name | 2,2,2-TRICHLORO-N-(PYRIDIN-3-YL)ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-PYRIDYL)-2,2,2-TRICHLOROACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B1351622.png)

![6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid](/img/structure/B1351624.png)

![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1351632.png)